Home > Products > Screening Compounds P79056 > beta-Amyloid (1-42), rat
beta-Amyloid (1-42), rat - 166090-74-0

beta-Amyloid (1-42), rat

Catalog Number: EVT-242794
CAS Number: 166090-74-0
Molecular Formula: C199H307N53O59S
Molecular Weight: 4418 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
β-Amyloid (1-42), rat is a 42-aa peptide, shows cytotoxic effect on acute hippocampal slices, and used in the research of Alzheimer's disease.

Growth Hormone-Releasing Factor (GRF)

  • Compound Description: Growth hormone-releasing factor (GRF) is a peptide hormone that stimulates the release of growth hormone from the anterior pituitary gland. There are species-specific forms of GRF, including mouse GRF (mGRF), rat GRF (rGRF), and human GRF (hGRF). Synthetic versions of these peptides have been produced and their biological activities have been assessed in vitro and in vivo.
  • Relevance: GRF peptides share significant structural similarities with the target compound "H-Asp-Ala-Glu-Phe-Gly-His-Asp-Ser-Gly-Phe-Glu-Val-Arg-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH" in terms of amino acid composition and sequence. Notably, both GRF and the target compound contain a high proportion of hydrophobic amino acids, including phenylalanine, leucine, and valine. Moreover, both peptides exhibit a similar distribution of charged amino acids, with clusters of basic residues (arginine, lysine) and acidic residues (aspartic acid, glutamic acid). These structural similarities suggest a possible functional relationship between GRF and the target compound, warranting further investigation into their potential interactions with growth hormone secretion and related pathways. For example, mGRF is equipotent to rGRF in stimulating growth hormone release from mouse somatotrophs, but slightly less potent in rat somatotrophs. hGRF is less potent than both mGRF and rGRF in stimulating growth hormone release from both mouse and rat somatotrophs.

Human Pancreatic Growth Hormone-Releasing Factor (hpGRF)

  • Compound Description: Human pancreatic growth hormone-releasing factor (hpGRF), a 44-amino acid peptide, was isolated from a pancreatic tumor of an acromegalic patient. Synthetic hpGRF (1-40) is highly potent in stimulating growth hormone release from the rat anterior pituitary both in vitro and in vivo.
  • Relevance: hpGRF shares a high degree of sequence homology with the target compound "H-Asp-Ala-Glu-Phe-Gly-His-Asp-Ser-Gly-Phe-Glu-Val-Arg-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH", particularly in the N-terminal region. This suggests that the target compound may possess similar biological activities related to growth hormone regulation. Further investigation into the structure-activity relationship between hpGRF and the target compound could shed light on their potential roles in growth-related disorders and the development of novel therapeutic agents. The C-terminal sequence of hpGRF does not significantly contribute to its biological activity. The natural hpGRF and the synthetic peptides hpGRF (1-40)-OH, hpGRF (1-40)-NH2, and hpGRF (1-29)-NH2 exhibit equivalent in vitro activity. Based on sequence homologies, hpGRF is closely related to members of the glucagon-secretin family, especially the porcine gut peptide PHI.

Exendin-3

  • Compound Description: Exendin-3 is a 39-amino acid peptide isolated from the venom of the Gila monster lizard, Heloderma horridum. It has a carboxy-terminal amide and shows significant homology with secretin in its amino-terminal 12 amino acids. Exendin-3 exhibits strong homology with glucagon (48%) and human glucagon-like peptide-1 (50%). At a concentration of 3 μM, exendin-3 stimulates increases in cellular cAMP and amylase release from dispersed guinea pig pancreatic acini.
  • Relevance: Exendin-3 belongs to the glucagon superfamily, which includes peptides with diverse physiological functions, often related to metabolism and hormonal regulation. The target compound "H-Asp-Ala-Glu-Phe-Gly-His-Asp-Ser-Gly-Phe-Glu-Val-Arg-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH", although not directly mentioned in the context of the glucagon superfamily, shares structural features with exendin-3 and other glucagon-related peptides. These shared features include a high proportion of hydrophobic residues, the presence of aromatic amino acids (phenylalanine, tyrosine), and a similar distribution of acidic and basic residues. Given these structural parallels, it is plausible that the target compound may interact with receptors or signaling pathways related to the glucagon superfamily, potentially influencing processes like glucose homeostasis, insulin secretion, or appetite regulation. Investigating the target compound's activity in these contexts could reveal novel functions and therapeutic applications.

Glucagon-like peptide-2 (GLP-2)

  • Compound Description: Glucagon-like peptide-2 (GLP-2) is an intestinotrophic hormone with a role in intestinal growth and adaptation. Analogs of GLP-2 have been developed with modifications to enhance its stability and resistance to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV). These analogs retain the intestinotrophic activity of GLP-2.
  • Relevance: Although the structure of the target compound "H-Asp-Ala-Glu-Phe-Gly-His-Asp-Ser-Gly-Phe-Glu-Val-Arg-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH" is not explicitly compared to GLP-2, both peptides are likely to fall within the broader category of gut hormones or peptides with potential activity in the gastrointestinal tract. This is suggested by their shared characteristics, such as the presence of multiple acidic and basic residues, which could contribute to interactions with specific receptors or binding sites in the intestinal environment. Exploring the target compound's potential effects on intestinal function, in comparison to GLP-2 and its analogs, could reveal new insights into its biological role and possible therapeutic applications in conditions like short bowel syndrome or inflammatory bowel disease.

Human β-Lipotropin (βh-LPH)

  • Compound Description: Human β-lipotropin (βh-LPH) is an 89-amino acid peptide hormone found in the pituitary gland. It serves as a precursor molecule for other important hormones, including β-endorphin and β-melanotropin, which are involved in pain regulation and pigmentation, respectively. Synthetic βh-LPH has been successfully produced and shown to have identical biological activity to the native hormone.
  • Relevance: The target compound "H-Asp-Ala-Glu-Phe-Gly-His-Asp-Ser-Gly-Phe-Glu-Val-Arg-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH", while significantly shorter, exhibits a notable overlap in amino acid sequence with a segment of βh-LPH. This shared sequence encompasses a region known to be critical for the biological activity of βh-LPH. This structural similarity strongly indicates a potential functional relationship between the target compound and βh-LPH. Further research is warranted to determine whether the target compound might exhibit similar biological activities related to pain modulation, pigmentation, or other physiological processes influenced by βh-LPH and its derived peptides.

Note: The specific amino acid sequences of mGRF, rGRF, hGRF, hpGRF (1-40), and exendin-3 are provided in the respective linked papers. The amino acid sequence of βh-LPH can be found in Figure 1 of the paper referenced as .

Overview

Beta-Amyloid (1-42) is a peptide that plays a significant role in the pathogenesis of Alzheimer's disease. It is a fragment of the amyloid precursor protein and is known for its propensity to aggregate and form amyloid plaques, which are characteristic of Alzheimer's disease. This peptide is particularly notable due to its neurotoxic properties and its involvement in cognitive decline associated with the disease.

Source

Beta-Amyloid (1-42) is derived from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. The peptide is predominantly found in the brains of individuals with Alzheimer's disease, where it accumulates to form senile plaques, contributing to neurodegeneration and cognitive impairment .

Classification

Beta-Amyloid (1-42) falls under the category of polypeptides, specifically classified as an amyloid beta peptide. It is characterized by its length of 42 amino acids, distinguishing it from other forms such as Beta-Amyloid (1-40), which is more abundant but less toxic.

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (1-42) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method that allows for the sequential addition of amino acids to a growing peptide chain. This technique involves:

  1. Resin Preparation: A solid support resin is functionalized to attach the first amino acid.
  2. Coupling Reactions: Protected amino acids are sequentially added using coupling reagents, ensuring that each amino acid is correctly oriented.
  3. Deprotection: Protective groups are removed to reveal reactive sites for subsequent coupling.
  4. Cleavage: Once synthesis is complete, the peptide is cleaved from the resin and purified, typically through high-performance liquid chromatography.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, pH, and the choice of coupling reagents, to ensure high yield and purity. The final product must be characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and structure.

Molecular Structure Analysis

Structure

Beta-Amyloid (1-42) has a distinct molecular structure characterized by its hydrophobic C-terminus and a propensity to form beta-sheet structures. The sequence of amino acids contributes to its ability to aggregate into fibrils, which are implicated in neurotoxicity.

Data

The molecular formula for Beta-Amyloid (1-42) is C201H251N45O45S, with a molecular weight of approximately 4329 Da. Structural studies indicate that residues 15-42 adopt a double-horseshoe-like conformation that facilitates aggregation into amyloid fibrils .

Chemical Reactions Analysis

Reactions

Beta-Amyloid (1-42) participates in various chemical reactions that lead to its aggregation:

  1. Self-Aggregation: The peptide can undergo self-association through hydrophobic interactions, leading to oligomer formation.
  2. Fibril Formation: Under physiological conditions, these oligomers can further assemble into insoluble fibrils that deposit in brain tissue.
  3. Interactions with Metal Ions: Beta-Amyloid (1-42) can bind metal ions like zinc and copper, which may influence its aggregation kinetics and neurotoxicity.

Technical Details

The kinetics of aggregation can be studied using techniques such as Thioflavin T fluorescence assays or circular dichroism spectroscopy, which monitor changes in secondary structure as aggregation progresses.

Mechanism of Action

Process

The neurotoxic effects of Beta-Amyloid (1-42) are believed to occur through several mechanisms:

  1. Disruption of Cell Membranes: Aggregates can insert into neuronal membranes, leading to membrane disruption and cell death.
  2. Induction of Inflammation: The presence of amyloid plaques triggers microglial activation, resulting in neuroinflammation that exacerbates neuronal damage.
  3. Impairment of Synaptic Function: Oligomeric forms of Beta-Amyloid (1-42) have been shown to disrupt synaptic signaling pathways, leading to cognitive deficits .

Data

Studies have demonstrated that exposure to Beta-Amyloid (1-42) correlates with decreased synaptic plasticity and increased apoptosis in neuronal cultures.

Physical and Chemical Properties Analysis

Physical Properties

Beta-Amyloid (1-42) is typically a white or off-white powder when synthesized. It is soluble in dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

The peptide exhibits characteristics typical of amyloids:

  • Hydrophobicity: The C-terminal region contributes significantly to its hydrophobic nature.
  • Aggregation Potential: It readily forms aggregates under physiological conditions.
  • Stability: The stability can be influenced by pH and ionic strength.

Relevant data include melting point ranges typically around 200°C when analyzed under specific conditions.

Applications

Scientific Uses

Beta-Amyloid (1-42) has several important applications in scientific research:

  • Alzheimer's Disease Models: Used extensively in animal models to study the pathophysiology of Alzheimer's disease.
  • Drug Testing: Serves as a target for pharmacological interventions aimed at reducing amyloid burden or preventing aggregation.
  • Biomarker Studies: Investigated as a potential biomarker for early diagnosis or progression monitoring in Alzheimer's disease patients .

Research continues into therapeutic agents that can modulate the effects of Beta-Amyloid (1-42), aiming for effective treatments for Alzheimer's disease.

Properties

CAS Number

166090-74-0

Product Name

beta-Amyloid (1-42), rat

IUPAC Name

(4S)-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-4-amino-1-[[(2R)-6-amino-1-[[2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[(2-amino-3-carboxypropanoyl)amino]propanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C199H307N53O59S

Molecular Weight

4418 g/mol

InChI

InChI=1S/C199H307N53O59S/c1-28-105(20)161(191(303)216-91-146(261)223-127(72-97(4)5)179(291)233-126(67-71-312-27)177(289)245-155(99(8)9)189(301)214-86-142(257)210-87-148(263)244-157(101(12)13)194(306)249-160(104(18)19)195(307)252-162(106(21)29-2)196(308)222-111(26)198(310)311)251-197(309)163(107(22)30-3)250-166(278)108(23)219-143(258)88-211-168(280)119(56-43-45-68-200)229-184(296)135(81-141(204)256)239-188(300)139(94-254)226-147(262)92-215-190(302)156(100(10)11)246-187(299)137(83-154(274)275)240-175(287)124(61-65-150(266)267)228-165(277)110(25)221-178(290)131(76-114-52-39-33-40-53-114)237-181(293)132(77-115-54-41-34-42-55-115)242-193(305)159(103(16)17)248-186(298)128(73-98(6)7)235-171(283)120(57-44-46-69-201)230-173(285)122(59-63-140(203)255)231-183(295)134(79-117-85-208-96-218-117)238-172(284)121(58-47-70-209-199(205)206)234-192(304)158(102(14)15)247-176(288)125(62-66-151(268)269)232-180(292)130(75-113-50-37-32-38-51-113)224-144(259)90-213-170(282)138(93-253)243-185(297)136(82-153(272)273)241-182(294)133(78-116-84-207-95-217-116)225-145(260)89-212-169(281)129(74-112-48-35-31-36-49-112)236-174(286)123(60-64-149(264)265)227-164(276)109(24)220-167(279)118(202)80-152(270)271/h31-42,48-55,84-85,95-111,118-139,155-163,253-254H,28-30,43-47,56-83,86-94,200-202H2,1-27H3,(H2,203,255)(H2,204,256)(H,207,217)(H,208,218)(H,210,257)(H,211,280)(H,212,281)(H,213,282)(H,214,301)(H,215,302)(H,216,303)(H,219,258)(H,220,279)(H,221,290)(H,222,308)(H,223,261)(H,224,259)(H,225,260)(H,226,262)(H,227,276)(H,228,277)(H,229,296)(H,230,285)(H,231,295)(H,232,292)(H,233,291)(H,234,304)(H,235,283)(H,236,286)(H,237,293)(H,238,284)(H,239,300)(H,240,287)(H,241,294)(H,242,305)(H,243,297)(H,244,263)(H,245,289)(H,246,299)(H,247,288)(H,248,298)(H,249,306)(H,250,278)(H,251,309)(H,252,307)(H,264,265)(H,266,267)(H,268,269)(H,270,271)(H,272,273)(H,274,275)(H,310,311)(H4,205,206,209)/t105?,106?,107?,108-,109+,110+,111-,118?,119-,120+,121+,122+,123+,124-,125+,126-,127-,128+,129+,130+,131+,132+,133+,134+,135-,136+,137-,138+,139-,155-,156-,157-,158+,159+,160-,161-,162-,163-/m1/s1

InChI Key

HAWSUONKNKRLRH-ANECVMDESA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CNC=N5)NC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N

Synonyms

Amyloid β-peptide (1-42) (rat)

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CNC=N5)NC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CCC(C)[C@H](C(=O)N[C@H](C(C)CC)C(=O)NCC(=O)N[C@H](CC(C)C)C(=O)N[C@H](CCSC)C(=O)N[C@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@H](C(C)CC)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](C)NC(=O)CNC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CO)NC(=O)CNC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CC(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC5=CNC=N5)NC(=O)CNC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C(CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.